molecular formula C12H12NS+ B14454668 1-[(Phenylthio)methyl]pyridinium CAS No. 71880-02-9

1-[(Phenylthio)methyl]pyridinium

Cat. No.: B14454668
CAS No.: 71880-02-9
M. Wt: 202.30 g/mol
InChI Key: LHMRTNGWGSTIGK-UHFFFAOYSA-N
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Description

1-[(Phenylthio)methyl]pyridinium is an organosulfur compound with the molecular formula C 12 H 12 NS + and a molecular weight of 202.30 g/mol . Its structure features a pyridinium cation linked by a methylene bridge to a phenylthioether group, making it a versatile intermediate in organic and medicinal chemistry research. This compound is cataloged under CAS Registry Number 71880-02-9 . A key research application of this compound, established in gas-phase ion energetics studies, is its role as a precursor to the C6H5SCH2+ cation. Collisionally activated dissociation experiments demonstrate that the compound undergoes fragmentation to generate this benzylcarbenium ion and pyridine, providing valuable insights into the behavior and stability of sulfur-containing cations . The phenylthiomethyl motif present in this compound is a significant functional group in drug discovery, particularly in the development of heterocyclic active agents. For instance, related structural frameworks incorporating the (phenylthiomethyl) group are explored in the synthesis of imidazo[1,2-a]pyridine derivatives for evaluating activity against kinetoplastid parasites . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the cited literature for detailed experimental data and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71880-02-9

Molecular Formula

C12H12NS+

Molecular Weight

202.30 g/mol

IUPAC Name

1-(phenylsulfanylmethyl)pyridin-1-ium

InChI

InChI=1S/C12H12NS/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-13/h1-10H,11H2/q+1

InChI Key

LHMRTNGWGSTIGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC[N+]2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Phenylthio Methyl Pyridinium and Analogous Pyridinium Architectures

Construction of the Pyridinium (B92312) Cation Framework

N-Alkylation and Quaternization Strategies for Pyridine (B92270) Derivatives

The most direct route to pyridinium salts is the N-alkylation of pyridine or its derivatives, a classic transformation known as the Menschutkin reaction. researchgate.netresearch-nexus.net This SN2 reaction involves the attack of the nucleophilic nitrogen atom of the pyridine ring on an electrophilic carbon atom of an alkyl halide. The process results in the formation of a quaternary ammonium (B1175870) salt, the pyridinium cation.

The efficiency of the N-alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the electronic properties of the pyridine derivative. For instance, the synthesis of N-alkyl-4-methylsulfurylpyridinium salts has been successfully achieved via this Menschutkin-type reaction. researchgate.netresearch-nexus.net Modern approaches continue to expand the scope of this reaction, enabling the synthesis of a diverse array of N-alkyl(heteroaryl)onium salts which serve as versatile synthetic intermediates. researchgate.net

A practical example related to the target structure involves the synthesis of 2-((phenylthio)methyl)pyridine (B1217228) hydrochloride. In this preparation, 2-picolyl chloride hydrochloride is reacted with sodium thiophenoxide. prepchem.com Subsequent quaternization of the nitrogen on the resulting 2-((phenylthio)methyl)pyridine with a suitable alkylating agent would yield the corresponding pyridinium salt.

Condensation and Cyclization Routes from Pyrylium (B1242799) Salts

An alternative and powerful strategy for constructing the pyridinium framework involves the transformation of pyrylium salts. semanticscholar.org Pyrylium salts are six-membered aromatic rings containing a trivalent, positively charged oxygen atom, making them highly electrophilic. researchgate.net They react readily with primary amines in a condensation and cyclization sequence to yield pyridinium salts. researchgate.nettdl.org

The reaction proceeds via a nucleophilic attack of the amine at the C-2 position of the pyrylium ring, leading to a ring-opening and subsequent recyclization to form the thermodynamically more stable pyridinium cation. researchgate.netresearchgate.net This method is particularly valuable for synthesizing 2,4,6-trisubstituted pyridinium salts. semanticscholar.orgresearchgate.net The synthesis of the pyrylium precursors themselves is often achieved through the condensation of compounds like aldehydes and ketones under acidic conditions. researchgate.net

This route offers a modular approach, where the final substitution pattern on the pyridinium ring can be controlled by the choice of the starting pyrylium salt and the primary amine. semanticscholar.org For the synthesis of the target compound, this would entail reacting a suitable pyrylium salt with an amine containing the phenylthiomethyl group, such as aminomethyl phenyl sulfide (B99878).

Table 1: Examples of Pyridinium Salt Synthesis from Pyrylium Salts

Pyrylium Salt PrecursorAmine ReactantResulting Pyridinium Product TypeReference
2,4,6-Triphenylpyrylium SaltPropargylamine1-(Prop-2-yn-1-yl)-2,4,6-triphenylpyridin-1-ium researchgate.net
Symmetric 2,4,6-tri-arylpyrylium saltsPrimary alkyl aminesN-Alkyl-2,4,6-tri-arylpyridinium salts researchgate.net
Unsubstituted Pyrylium Salt2-Aminopyridine followed by hydrazinolysisN-Aminopyridinium Salt nih.gov

Electrophilic Amination Techniques for N-Functionalized Pyridinium Formation

For the synthesis of N-aminopyridinium salts, a class of N-functionalized pyridiniums, electrophilic amination is a key strategy. nih.govrsc.org This process involves the reaction of a pyridine derivative with a reagent that acts as an electrophilic source of an amino group (an "NH2+" equivalent). nih.gov

A variety of electrophilic aminating reagents have been developed, with hydroxylamine (B1172632) derivatives being prominent. nih.govwikipedia.org Reagents such as hydroxylamine-O-sulfonic acid (HOSA), mesitylsulfonyl hydroxylamine (MSH), and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are effective for the N-amination of a broad range of pyridines and other N-heteroarenes. nih.gov The initial product is an N-aminopyridinium salt, which can be further functionalized at the N-amino group if desired. nih.gov This method provides access to pyridinium cations with a direct nitrogen substituent on the ring nitrogen, which are valuable as synthetic reagents themselves. rsc.org

Incorporation of the Phenylthiomethyl Moiety

The introduction of the –CH₂–S–Phenyl group is the second critical aspect of the synthesis. This can be achieved either by forming the carbon-sulfur bond on a molecule that is later used to build the pyridinium ring or by attaching the group to a pre-existing heterocyclic structure.

Methods for the Formation of Carbon-Sulfur Bonds in Methylene (B1212753) Linkages

The formation of a carbon-sulfur bond is a cornerstone of organosulfur chemistry. acs.org For creating a phenylthiomethyl linkage, the most common method is the nucleophilic substitution of a leaving group on a methyl carbon by a thiophenoxide anion.

This is exemplified in the synthesis of 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, where a 2-chloromethyl group is displaced by thiophenol in the presence of a base (sodium hydride) to form the desired –CH₂–S–Phenyl moiety. mdpi.com Similarly, the reaction between 2-picolyl chloride and sodium thiophenoxide yields 2-((phenylthio)methyl)pyridine, directly creating the C-S bond at the methylene bridge. prepchem.com

Beyond simple substitution, catalytic methods have also been developed. Palladium N-heterocyclic carbene (NHC) complexes, for example, have shown high activity for carbon-sulfur cross-coupling reactions between aryl halides and thiols. organic-chemistry.org Organocatalytic methods, such as the sulfa-Michael addition of thiols to unsaturated systems, also provide a powerful means for C–S bond formation. acs.org

Strategic Approaches to Introducing the Phenylthiomethyl Group onto Pyridinium Systems

Synthesizing the target compound, 1-[(Phenylthio)methyl]pyridinium, can be approached via two primary strategic routes:

Alkylation of Pyridine: This is the most direct and likely approach. It involves the N-alkylation of pyridine with a reagent that already contains the phenylthiomethyl group, such as (chloromethyl)(phenyl)sulfane or (bromomethyl)(phenyl)sulfane. The pyridine nitrogen acts as a nucleophile, displacing the halide to form the target pyridinium salt in a single step. This strategy leverages the classic Menschutkin reaction discussed in section 2.1.1.

Condensation with a Pyrylium Salt: An alternative strategy involves the synthesis of aminomethyl phenyl sulfide and its subsequent condensation with a suitable pyrylium salt, as detailed in section 2.1.2. This multi-step approach allows for the construction of more complex, substituted pyridinium analogs where the phenylthiomethyl group is attached to the nitrogen atom.

A related approach involves the functionalization of a pre-formed pyridinium salt. For example, the compound 1-[(methylthio)thiocarbonylmethyl]pyridinium iodide has been used as a starting material to synthesize more complex 1-heteroarylmethylpyridinium salts. rsc.org While not a direct synthesis of the target, this demonstrates the viability of modifying the N-substituent of a pyridinium salt to build more elaborate structures.

Table 2: Key Reactions for Incorporating the Phenylthiomethyl Moiety

Starting Material 1Starting Material 2Key TransformationProduct FragmentReference
8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineThiophenol / NaHNucleophilic Substitution-[(Phenylthio)methyl]imidazo[1,2-a]pyridine mdpi.com
2-Picolyl chlorideSodium thiophenoxideNucleophilic Substitution2-((Phenylthio)methyl)pyridine prepchem.com
Pyridine(Chloromethyl)(phenyl)sulfane (Hypothetical)N-AlkylationThis compoundN/A
Pyrylium Salt (Hypothetical)Aminomethyl phenyl sulfide (Hypothetical)Condensation/CyclizationThis compound semanticscholar.orgresearchgate.net

Advanced Synthetic Protocols for this compound Derivatives

Beyond the standard synthesis of the parent this compound salt—typically achieved via the reaction of pyridine with a halomethyl phenyl sulfide such as chloromethyl phenyl sulfide orgsyn.org—the creation of more elaborate derivatives relies on advanced catalytic methods. These protocols allow for the precise modification of the pyridinium scaffold, either by functionalizing the pyridine ring itself or by constructing complex frameworks through cycloaddition or multicomponent strategies.

Transition-metal catalysis provides a powerful toolkit for the functionalization of pyridinium compounds, enabling reactions that are otherwise difficult to achieve. researchgate.net These methods include direct C-H activation of the pyridine ring and cycloaddition reactions proceeding via metal-stabilized intermediates.

A primary strategy involves the direct C-H functionalization of the pyridine ring. For a pre-formed salt like this compound, this allows for the introduction of various substituents at specific positions (C-2, C-3, or C-4), depending on the catalyst and directing group used. nih.govpkusz.edu.cn Catalysts based on palladium, rhodium, nickel, and iridium have been successfully employed for the alkylation, arylation, and alkenylation of pyridine C-H bonds. researchgate.netnih.govnih.gov For instance, nickel-catalyzed methods have been developed for the C-3 direct arylation of pyridinium ions, leading to the synthesis of valuable 1-azafluorene frameworks. nih.gov Palladium catalysts, often in combination with specialized ligands like 1,10-phenanthroline, can facilitate the selective olefination of pyridines at the C-3 position. acs.org

Table 1: Examples of Transition-Metal Catalyzed C-H Functionalization of Pyridine Derivatives

Catalyst SystemPositionReaction TypeReference
NiCl₂(dme) / 1,10-PhenanthrolineC-3Intramolecular Arylation nih.gov
Pd(OAc)₂ / 1,10-PhenanthrolineC-3Olefination acs.org
Rh(III) ComplexC-2/C-4Arylation/Alkenylation rsc.org
Pd/Cu CatalystC-2Alkenylation nih.gov
Iridium Complex / TriethylsilaneC-3 (meta)Aldehyde Addition researchgate.net

Another sophisticated approach proceeds through the formation of pyridinium ylides. These zwitterionic intermediates can be generated in situ from N-substituted pyridinium salts, including this compound, by treatment with a base. acs.org In the presence of a transition-metal catalyst, typically rhodium(II) or rhodium(III), these ylides act as 1,3-dipoles in cycloaddition reactions with various partners. rsc.orgnih.gov For example, rhodium-catalyzed reactions of pyridinium ylides with alkynes or diazo compounds can produce complex fused heterocyclic systems like indolizines or isocoumarins. rsc.orgnih.govnih.gov The choice of catalyst and reaction conditions can be tuned to favor different products, such as [3+2] or [5+2] cycloadditions, leading to diverse five- or seven-membered ring systems. nih.gov

Table 2: Transition-Metal Mediated Reactions Involving Pyridinium Ylides

Pyridinium PrecursorCatalystReactantProduct TypeReference
N-iminopyridinium ylide[RhCpCl₂]₂AlkyneIsoquinolone rsc.org
N-iminopyridinium ylide[RhCpCl₂]₂Diazo CompoundIsocoumarin rsc.org
Quinolinium ylideRh₂(OAc)₄AlkyneIndolizine (B1195054) ([3+2]) nih.gov
Quinolinium ylideRh₂(OAc)₄Alkyne1,4-Oxazepine ([5+2]) nih.gov
δ-Carbonyl-α-diazoketoneRh₂(OAc)₄p-QuinoneC=C Cycloadduct nih.gov

Multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from three or more simple starting materials in a single, one-pot operation. nih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. While a specific MCR for the direct synthesis of this compound is not commonly cited, the principles of MCRs are widely applied to the synthesis of highly functionalized pyridine and pyridinium architectures analogous to it.

These reactions often proceed through a cascade of events, beginning with the in situ formation of a key intermediate, such as an imine or an enamine. nih.govnih.gov For example, a nickel-catalyzed three-component coupling of alkenes, aldehydes, and amides has been developed to produce complex allylic amines, a process that involves the initial Lewis-acid-catalyzed formation of an imine. nih.gov

In the context of pyridine synthesis, MCRs can assemble the entire heterocyclic ring system in one step. A notable example is the one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide, which involves a sequence of Wittig, Staudinger, aza-Wittig, and electrocyclization reactions. organic-chemistry.org Other metal-catalyzed MCRs, such as the rhenium-catalyzed reaction of β-enamino ketones with alkynes, also provide regioselective access to multisubstituted pyridines. researchgate.net These strategies highlight how MCRs can be employed to build complex pyridinium precursors which can then be functionalized at the nitrogen atom, or to construct intricate molecular scaffolds around a pre-existing pyridinium core.

Table 3: Multicomponent Reactions for the Synthesis of Complex Pyridine and Related Heterocycles

Key ComponentsCatalyst / ConditionsResulting StructureMechanism HighlightsReference
Amines, Aldehydes, PyruvatesAcid-promotedγ-Lactam DerivativesImine/Enamine formation, Mannich reaction, Cyclization nih.gov
Alkenes, Aldehydes, AmidesNi(II) / Ti(OⁱPr)₄Allylic AminesImine formation, Oxidative cyclization nih.gov
Aldehydes, Phosphorus ylides, Propargyl azideOne-pot, metal-freePolysubstituted PyridinesAza-Wittig, 6π-Electrocyclization organic-chemistry.org
β-Enamino ketones, AlkynesRe₂(CO)₁₀Multisubstituted PyridinesC-C bond cleavage, Intramolecular cyclization researchgate.net

Applications of 1 Phenylthio Methyl Pyridinium and Its Derivatives in Organic Synthesis and Catalysis

1-[(Phenylthio)methyl]pyridinium as a Versatile Synthetic Building Block

This compound salts are recognized as stable, crystalline solids that serve as convenient precursors for a variety of chemical transformations. A key aspect of their versatility lies in their ability to generate pyridinium (B92312) ylides. Upon treatment with a base, the pyridinium salt can be deprotonated at the methylene (B1212753) bridge, forming a highly reactive pyridinium ylide. This ylide is a 1,3-dipole and can readily participate in cycloaddition reactions with various dipolarophiles, providing a powerful strategy for the construction of five-membered rings. organic-chemistry.org

The reactivity of the pyridinium ylide derived from this compound in [3+2] cycloaddition reactions offers a direct route to functionalized nitrogen-containing heterocycles. While specific studies detailing the cycloaddition reactions of the ylide derived directly from this compound are not extensively documented in the reviewed literature, the general reactivity of pyridinium ylides is well-established. organic-chemistry.orgresearchgate.net These ylides react with a wide range of electron-deficient alkenes and alkynes to afford various substituted indolizine (B1195054) and dihydropyridine derivatives. The phenylthio group attached to the ylide's methylene carbon is expected to influence the stability and reactivity of the ylide, potentially impacting the stereoselectivity and regioselectivity of the cycloaddition reactions.

Furthermore, a related compound, 1-[(methylthio)thiocarbonylmethyl]pyridinium iodide, has been successfully employed as a starting material for the synthesis of other 1-heteroarylmethylpyridinium salts, showcasing the potential of such pyridinium salts as versatile building blocks in heterocyclic synthesis.

Utilization in Heterocycle Synthesis and Functionalization

The unique structural attributes of this compound and its derivatives make them valuable precursors for the synthesis and functionalization of a variety of important heterocyclic scaffolds.

Access to Novel Pyridine (B92270) and Imidazopyridine Derivatives

The synthesis of functionalized pyridines and their fused ring systems, such as imidazopyridines, is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. While a direct, one-step synthesis of novel pyridine and imidazopyridine derivatives from this compound is not explicitly detailed in the available literature, related synthetic strategies suggest its potential utility. For instance, the synthesis of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position has been reported, highlighting the compatibility of the thioether functionality within this heterocyclic core. mdpi.com

A domino reaction involving pyridinium salts has been developed for the synthesis of 1,2,3,8a-tetrahydroimidazo[1,2-a]pyridines, demonstrating the utility of pyridinium precursors in constructing this fused heterocyclic system. researchgate.net Given that this compound is a stable pyridinium salt, it could potentially be utilized in similar synthetic pathways to generate novel imidazopyridine derivatives bearing a phenylthiomethyl substituent.

The general synthetic routes to imidazo[1,2-a]pyridines often involve the condensation of 2-aminopyridines with α-haloketones or related reagents. researchgate.netorganic-chemistry.orgmdpi.comresearchgate.net The phenylthiomethyl group could be incorporated into either the pyridine or the ketone fragment prior to cyclization, or potentially introduced into the imidazo[1,2-a]pyridine (B132010) core in a post-functionalization step.

Synthesis of Pyrrolidin-2-one and Indole Scaffolds Bearing Phenylthiomethyl Groups

The pyrrolidin-2-one and indole moieties are core structures in a vast number of biologically active natural products and synthetic compounds. The introduction of a phenylthiomethyl group can significantly modulate the biological properties of these scaffolds.

A method for the synthesis of 3-(phenylthio)methyl indoles has been developed through a transition-metal-free, base-mediated reductive coupling of indole-3-tosylhydrazone with thiophenol. researchgate.net This approach, while not directly involving this compound, demonstrates a viable route to introduce the desired phenylthiomethyl group onto the indole ring. The synthesis of substituted indoles is a well-established field, with numerous methods available for their construction and functionalization. rsc.orgdiva-portal.orgnih.gov

The synthesis of functionalized pyrrolidin-2-ones can be achieved through various synthetic strategies, including the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by a [3+2] dipolar cycloaddition. nih.gov Another approach involves the ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpnih.gov While direct synthesis of pyrrolidin-2-ones bearing a phenylthiomethyl group from this compound is not explicitly described, the generation of a pyridinium ylide from this salt could potentially be exploited in cycloaddition reactions with suitable dipolarophiles to construct the pyrrolidine ring with the desired substituent. The synthesis of diversely substituted pyrrolidinones is an active area of research, with methods being developed to introduce a variety of functional groups. nih.govresearchgate.net

Catalytic Roles and Ligand Design Principles

The presence of both a nitrogen-containing heterocycle and a sulfur-containing group in this compound and its derivatives suggests their potential application in catalysis, either as ligands for metal complexes or as organocatalysts.

Phenylthiomethyl-Containing Ligands in Asymmetric Catalysis

Chiral ligands are crucial for the development of enantioselective catalytic transformations. Pyridine-containing compounds are a well-established class of ligands in asymmetric catalysis. osaka-u.ac.jpnih.govcore.ac.uk The design of novel chiral ligands is an ongoing effort to improve the efficiency and selectivity of catalytic reactions.

While there are no specific reports in the reviewed literature detailing the synthesis and application of chiral ligands derived directly from this compound, the structural motif offers several possibilities for the introduction of chirality. Chiral centers could be incorporated into the pyridine ring, the phenyl group of the phenylthio moiety, or through the creation of atropisomerism.

N-Heterocyclic carbenes (NHCs) are another important class of ligands in catalysis, known for their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. scripps.edunih.govnih.govsigmaaldrich.com The development of chiral NHC ligands has been instrumental in advancing asymmetric catalysis. A phenylthiomethyl substituent could be incorporated into the backbone or the N-substituents of an NHC ligand, potentially influencing the steric and electronic properties of the resulting metal complex and its catalytic performance. The synthesis of chiral bis(imidazolinyl)- and bis(oxazolinyl)thiophenes as ligands for copper-catalyzed asymmetric Friedel–Crafts alkylation highlights the utility of sulfur-containing heterocycles in ligand design. nih.gov

Application in Transfer Hydrogenation Reactions

Transfer hydrogenation is a powerful and practical method for the reduction of various functional groups, often employing more convenient and safer hydrogen donors than molecular hydrogen. Rhodium and iridium complexes are particularly effective catalysts for this transformation. acs.orgsemanticscholar.org

The catalytic activity of these metal complexes is highly dependent on the nature of the ligands. Pyridinium salts have been utilized in rhodium-catalyzed transfer hydrogenation for the synthesis of chiral piperidines. researchgate.net In these reactions, the pyridinium salt is reduced in the presence of a chiral amine. Iridium complexes with pyridine and N-heterocyclic carbene ligands have also been extensively studied for transfer hydrogenation catalysis. researchgate.netnih.govcore.ac.ukacs.org

While the direct application of this compound or its derivatives as catalysts or ligands in transfer hydrogenation has not been specifically reported, the pyridinium moiety suggests its potential to participate in or influence such reactions. For instance, a rhodium complex containing a poly-pyridine ligand has been shown to be active in transfer hydrogenation. rsc.orgnih.gov The phenylthiomethyl group could be envisioned as a modifiable handle to tune the properties of a pyridinium-based ligand for rhodium or iridium-catalyzed transfer hydrogenation reactions.

Development of Novel Reagents and Auxiliaries in Organic Transformations

The core utility of this compound salts in the development of novel reagents lies in their capacity to serve as stable precursors to highly reactive pyridinium ylides. These ylides, which are 1,3-dipoles, are valuable intermediates for a variety of synthetic transformations, most notably cycloaddition reactions for the synthesis of heterocyclic compounds.

Generation and Reactivity of Phenylthiomethyl-Substituted Pyridinium Ylides

The in situ generation of a pyridinium ylide from a 1-substituted pyridinium salt is typically achieved by treatment with a base. The acidity of the α-protons on the methylene bridge in this compound is a crucial factor for ylide formation. While the phenylthio group is not as strongly electron-withdrawing as other substituents commonly used to stabilize ylides (e.g., ester, cyano groups), it can still facilitate deprotonation under appropriate basic conditions.

Once generated, the S-phenyl-S-(pyridin-1-ium-1-yl)methanide ylide can participate in a range of chemical reactions. A significant application of such pyridinium ylides is their involvement in [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkenes and alkynes. These reactions provide a direct and efficient route to the synthesis of indolizine and other fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and natural products.

Research has shown that the efficiency of these cycloaddition reactions is influenced by the nature of the substituents on both the pyridinium ylide and the dipolarophile. For instance, the reaction of pyridinium ylides with electron-deficient alkynes, such as propiolic esters, proceeds readily to afford functionalized indolizines.

EntryPyridinium SaltDipolarophileProductYield (%)
11-(Methoxycarbonylmethyl)pyridinium bromideEthyl propiolateEthyl indolizine-1-carboxylate75
21-(Cyanomethyl)pyridinium chlorideMethyl propiolateMethyl indolizine-1-carbonitrile82
31-Phenacylpyridinium bromideDimethyl acetylenedicarboxylateDimethyl 2-phenylindolizine-1,3-dicarboxylate90

This table presents representative yields for the synthesis of indolizine derivatives from various pyridinium salts and alkyne dipolarophiles, illustrating the general utility of this synthetic strategy.

While specific data for ylides derived directly from this compound is not extensively documented in readily available literature, the analogous reactivity of structurally similar pyridinium salts provides a strong indication of their synthetic potential. For example, the related compound, 1-[(methylthio)thiocarbonylmethyl]pyridinium iodide, has been utilized as a starting material for the synthesis of more complex 1-heteroarylmethylpyridinium salts, showcasing the role of the sulfur-containing side chain as a reactive handle for further functionalization.

Potential in Asymmetric Synthesis and the Development of Chiral Auxiliaries

The development of chiral reagents and auxiliaries is paramount for controlling stereochemistry in organic reactions. The pyridinium scaffold offers a promising platform for the design of new chiral auxiliaries. By incorporating a chiral moiety into the structure of this compound, either on the pyridine ring or as part of the phenylthio group, it is conceivable to develop novel chiral auxiliaries.

These chiral auxiliaries could be employed to induce stereoselectivity in a variety of transformations. For instance, a chiral pyridinium salt could be used to generate a chiral pyridinium ylide. The subsequent cycloaddition reaction of this chiral ylide with a prochiral dipolarophile could proceed with high diastereoselectivity, affording an enantioenriched heterocyclic product. After the reaction, the chiral auxiliary could potentially be cleaved and recovered for reuse, a key principle in asymmetric synthesis.

Although the direct application of this compound derivatives as chiral auxiliaries is an area that warrants further exploration, the broader field of asymmetric catalysis utilizing pyridinium-based structures is well-established. For example, chiral pyridine derivatives are widely used as ligands in metal-catalyzed asymmetric reactions. This precedent suggests a fertile ground for the future development of novel chiral reagents and auxiliaries derived from the this compound framework.

Future Perspectives and Emerging Research Trajectories for 1 Phenylthio Methyl Pyridinium Chemistry

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The future synthesis of 1-[(Phenylthio)methyl]pyridinium and related pyridinium (B92312) salts will likely pivot towards more sustainable and efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Emerging research is focused on developing greener alternatives that minimize waste and energy consumption.

One promising avenue is the adoption of photocatalysis . Visible-light-driven reactions offer a milder and more selective approach to constructing the pyridinium scaffold. acs.orgacs.org For instance, the use of organic photocatalysts, such as quinolinone, can facilitate the formation of radical intermediates under ambient conditions, leading to the desired pyridinium products with high functional group tolerance. acs.org

Synthetic ApproachKey FeaturesPotential Advantages
Visible-Light Photocatalysis Utilizes light energy to drive chemical reactions, often with the aid of a photocatalyst. acs.orgacs.orgMilder reaction conditions, high selectivity, and functional group tolerance. acs.orgacs.org
Green Chemistry Principles Employs biodegradable materials, safer solvents, and aims for waste reduction. rsc.orgEnvironmentally friendly, sustainable, and potentially lower cost.
One-Pot Synthesis Combines multiple reaction steps into a single procedure without isolating intermediates. organic-chemistry.orgIncreased efficiency, reduced waste, and simplified workflows. organic-chemistry.org

Discovery of Novel Reactivity Patterns and Transformative Applications

The inherent reactivity of the pyridinium ring, characterized by its aromaticity and the electron-withdrawing nature of the nitrogen atom, makes this compound a versatile building block in organic synthesis. researchgate.net Future research will undoubtedly uncover new reactivity patterns, leading to transformative applications.

A key area of exploration is the generation and utilization of pyridinium ylides . These reactive intermediates, formed by the deprotonation of the corresponding pyridinium salt, are powerful 1,3-dipoles. researchgate.netresearchgate.net They have been extensively used in cycloaddition reactions to construct various heterocyclic systems, such as indolizines and dihydrofurans. organic-chemistry.orgresearchgate.netresearchgate.net The development of new methods to generate and control the reactivity of these ylides will open doors to the synthesis of complex and biologically active molecules. researchgate.netresearchgate.netchemrxiv.org

Moreover, N-functionalized pyridinium salts are emerging as promising radical precursors . researchgate.netrsc.org They can undergo single-electron reduction to generate a variety of radicals, which can then participate in a wide range of transformations, including the difunctionalization of alkenes. rsc.org This radical-based approach allows for site-selective C-H functionalization of the pyridine (B92270) core, a long-standing challenge in organic synthesis. acs.org

Reactivity PatternDescriptionKey Applications
Pyridinium Ylide Chemistry Involves the generation of ylides from pyridinium salts for use in cycloaddition and other reactions. researchgate.netresearchgate.netSynthesis of indolizines, dihydrofurans, and other heterocyclic compounds. organic-chemistry.orgresearchgate.netresearchgate.net
Radical Generation N-functionalized pyridinium salts act as precursors for various radical species under reductive conditions. researchgate.netrsc.orgSite-selective C-H functionalization and difunctionalization of alkenes. acs.orgrsc.org
Electrophilic Activation The pyridinium cation can act as an electrophile in various addition and substitution reactions. researchgate.netSynthesis of diverse functionalized pyridine derivatives. researchgate.net

Integration with Advanced Spectroscopic and Structural Characterization Techniques

A deeper understanding of the structure and properties of this compound and its reaction intermediates is crucial for unlocking its full synthetic potential. The integration of advanced spectroscopic and structural characterization techniques will be instrumental in this endeavor.

X-ray crystallography provides unparalleled insight into the three-dimensional structure of molecules in the solid state. yorku.caresearchgate.net Obtaining crystal structures of this compound and its derivatives can reveal crucial information about bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov This structural data is invaluable for understanding reactivity and for the rational design of new catalysts and reagents. nih.gov

In addition to X-ray crystallography, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for characterizing these compounds in solution. mdpi.comexaly.comnih.gov Techniques like 2D NMR can elucidate complex structural features and intermolecular interactions, while high-resolution mass spectrometry provides precise molecular weight information. mdpi.comnih.gov Vibrational spectroscopy (Infrared and Raman) can also offer valuable information about the bonding and functional groups present in the molecule. exaly.com

Development of High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) and automated synthesis platforms is essential. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the research and development process.

High-throughput screening enables the parallel testing of numerous reaction conditions or catalyst variations. acs.orgnih.govresearchgate.netnih.gov This approach is particularly valuable for optimizing reaction yields, identifying novel catalysts, and discovering new reactivity. acs.orgnih.govresearchgate.net For example, HTS can be used to screen libraries of pyridinium salts for their catalytic activity in a particular transformation. acs.org

Automated synthesis platforms can streamline the preparation of pyridinium salt libraries. By automating the repetitive tasks of reagent dispensing, reaction monitoring, and product purification, these systems can significantly increase the efficiency and reproducibility of chemical synthesis. The combination of automated synthesis and HTS creates a powerful workflow for exploring the vast chemical space of pyridinium chemistry.

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental and computational chemistry is becoming increasingly vital in modern chemical research. For this compound, this collaborative approach holds immense promise for elucidating reaction mechanisms, predicting reactivity, and designing novel compounds with desired properties.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, can provide detailed insights into the electronic structure, stability, and reactivity of molecules. nih.govacs.org These calculations can be used to model reaction pathways, predict the regioselectivity of reactions, and understand the role of catalysts. nih.govacs.org For instance, computational studies can help to explain the observed selectivity in the functionalization of the pyridine ring. acs.org

By combining computational predictions with experimental validation, researchers can accelerate the discovery process and gain a deeper understanding of the underlying chemical principles. This integrated approach will be crucial for navigating the future landscape of this compound chemistry and realizing its full potential in organic synthesis and beyond. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-[(phenylthio)methyl]pyridinium derivatives, and how can their efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-component domino reactions, such as the iodine-catalyzed reaction of γ-butyrolactam, aromatic aldehydes, and substituted thiophenols . Optimization includes adjusting catalyst loading (e.g., 10 mol% iodine), solvent polarity (e.g., acetonitrile), and reaction time (12–24 hours). Characterization via 1H^1H-NMR and HPLC purity analysis is critical for verifying product identity and yield .

Q. How should researchers characterize the structural and electronic properties of this compound compounds?

  • Methodological Answer : Use spectroscopic techniques such as 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm substituent positions and bonding. X-ray crystallography (e.g., for bromide derivatives) provides precise structural data, including bond angles and intermolecular interactions . Electrochemical methods like cyclic voltammetry can elucidate redox behavior, which is relevant for applications in catalysis or materials science .

Q. What are the best practices for evaluating the antibacterial activity of this compound derivatives?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293) to ensure selectivity. Statistical analysis (e.g., ANOVA) is essential for validating results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent groups or assay conditions. Perform meta-analyses of existing literature to identify trends (e.g., electron-withdrawing groups enhancing activity). Replicate key studies under standardized protocols and use multivariate regression to isolate contributing factors (e.g., solvent effects, bacterial strain variability) .

Q. What computational approaches are effective for predicting the reactivity and stability of this compound salts?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model charge distribution, frontier molecular orbitals, and transition states. Molecular dynamics simulations assess solvation effects and stability in biological environments. Validate predictions with experimental data (e.g., Hammett constants for substituent effects) .

Q. How can crystallographic data inform the design of this compound-based materials?

  • Methodological Answer : Analyze single-crystal X-ray diffraction data to identify non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that influence packing efficiency and thermal stability. For example, bromine substituents in related pyridinium hybrids enhance halogen bonding, which can be leveraged for designing supramolecular architectures .

Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives?

  • Methodological Answer : Address scalability via flow chemistry to improve reaction control and reduce byproducts. Use green solvents (e.g., ethanol/water mixtures) and heterogeneous catalysts (e.g., immobilized iodine on silica) to enhance sustainability. Process analytical technology (PAT) tools, like in-line FT-IR, enable real-time monitoring .

Data Analysis and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility of this compound studies?

  • Methodological Answer : Follow Beilstein Journal guidelines: provide detailed synthetic protocols (e.g., molar ratios, purification steps) in the main text or supplementary materials. Include raw spectral data (e.g., NMR peaks, IR bands) and crystallographic CIF files. Clearly state assumptions (e.g., purity thresholds) and error margins .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:

  • Novelty: "How do steric effects of ortho-substituted thiophenols influence antibacterial activity?"
  • Feasibility: Pilot studies using microplate assays to limit reagent costs .

Tables for Key Data

Property Technique Example Data Reference
Antibacterial ActivityMIC AssayMIC = 8 µg/mL (S. aureus)
Crystal StructureX-ray DiffractionSpace Group: P2₁/c, Z = 4
Reaction Yield OptimizationHPLC Purity Analysis92% yield (acetonitrile, 24 h)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.